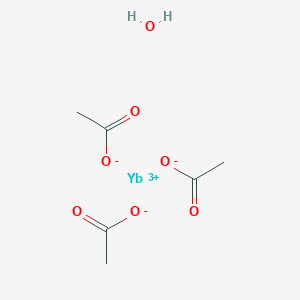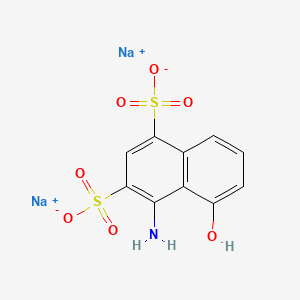
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is a chemical compound with the molecular formula C10H8NNaO6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxyl functional groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:
Sulfonation: Naphthalene is mixed with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.
Amination and Hydroxylation: The resulting disulfonic acid is then subjected to amination and hydroxylation reactions to introduce the amino and hydroxyl groups at the 4 and 5 positions, respectively.
Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals, detergents, and surfactants.
Wirkmechanismus
The mechanism of action of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The sulfonic acid groups enhance its solubility and facilitate its transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
- 1,5-Naphthalenedisulfonic acid
- 4-Amino-1-naphthalenesulfonic acid
- 2-Amino-1,5-naphthalenedisulfonic acid
Comparison: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to other naphthalenedisulfonic acids, it has enhanced solubility and specific applications in various fields.
Eigenschaften
CAS-Nummer |
76550-42-0 |
|---|---|
Molekularformel |
C10H7NNa2O7S2 |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
disodium;4-amino-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
XZGHMYIWMXYELB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


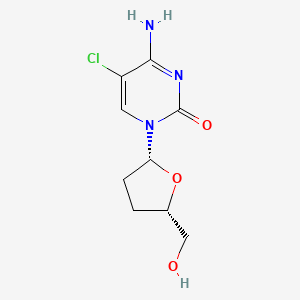
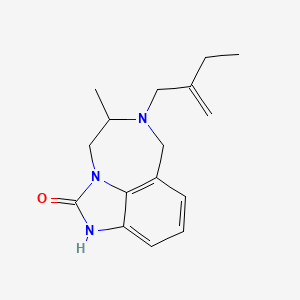
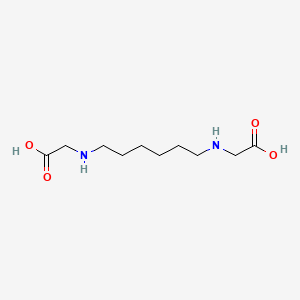
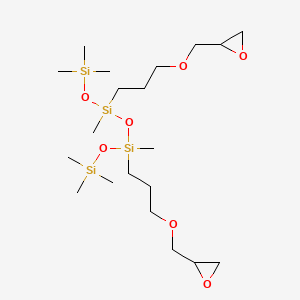
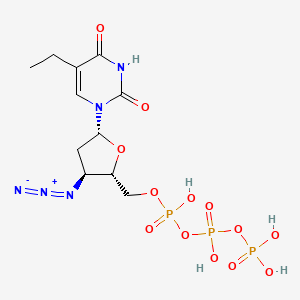
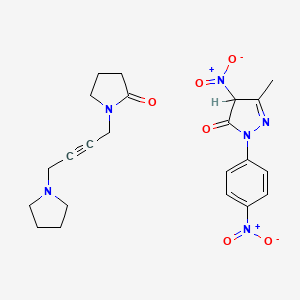
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
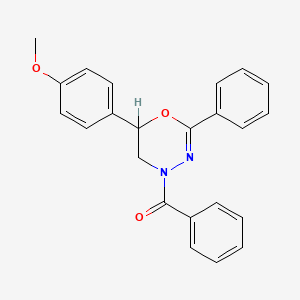
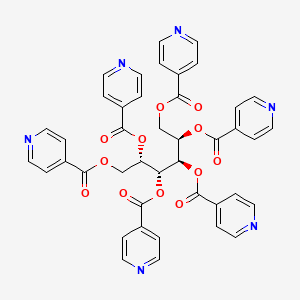

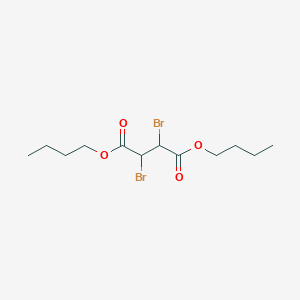
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)

